molecular formula C13H17N5O2 B2466434 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one CAS No. 2034417-31-5

1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2466434
CAS No.: 2034417-31-5
M. Wt: 275.312
InChI Key: NDYADFHXZJVGLH-UHFFFAOYSA-N
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Description

1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one is a complex organic compound that features a unique combination of pyridine, piperazine, and imidazolidinone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one typically involves the reaction of pyridine derivatives with piperazine and imidazolidinone under controlled conditions. One common method includes the nucleophilic substitution reaction between pyridine and 1,4-dibromobutane in the presence of a base . This is followed by the cyclization of the intermediate product with imidazolidinone under acidic or basic conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and imidazolidinone moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce secondary amines.

Scientific Research Applications

1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one is unique due to its combined structural features, which confer distinct chemical and biological properties. Its imidazolidinone moiety, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-pyridin-2-ylpiperazine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c19-12-15-5-6-18(12)13(20)17-9-7-16(8-10-17)11-3-1-2-4-14-11/h1-4H,5-10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYADFHXZJVGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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